1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one
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Overview
Description
1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one is a complex organic compound featuring a piperazine ring, an azetidinone core, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and specificity . The azetidinone core may interact with biological pathways, potentially inhibiting or activating certain enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)piperazine: Shares the piperazine moiety but lacks the azetidinone core.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with notable antibacterial activity.
Uniqueness
1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one is unique due to its combination of a benzyl group, a piperazine ring, and an azetidinone core. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications .
Properties
IUPAC Name |
1-benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-20(15-22-11-9-21(10-12-22)13-18-7-8-18)16-23(19(20)24)14-17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKBHIFNISRLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)CN3CCN(CC3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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